

# In-Depth Technical Guide: Hemodynamic Effects of Rev 5975 In Vivo

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available in vivo hemodynamic data for **Rev 5975**, a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. The information is compiled from published scientific literature to support research and development activities.

# **Core Compound Information**

Compound Name: **Rev 5975** Chemical Name: (S)-N-[N-[1-[ethoxycarbonyl]-3-phenylporpyl]-L-alanyl]-N-[phenylmethyl]-glycine Class: Angiotensin-Converting Enzyme (ACE) Inhibitor

### **Mechanism of Action**

**Rev 5975** functions as an inhibitor of the angiotensin-converting enzyme. ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure. By inhibiting ACE, **Rev 5975** blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to vasodilation and a subsequent reduction in blood pressure.

## **Signaling Pathway**

The following diagram illustrates the established signaling pathway for ACE inhibitors like **Rev 5975**.





Click to download full resolution via product page

Caption: Signaling pathway of Rev 5975 as an ACE inhibitor.

## **In Vivo Hemodynamic Effects**

The primary source of in vivo hemodynamic data for **Rev 5975** comes from a study conducted in conscious beagle dogs with induced hypertension.

## **Experimental Protocol**

A study by B. A. Schölkens et al. investigated the hemodynamic effects of new ACE inhibitors, including **Rev 5975**. The following is a summary of the experimental protocol based on the available information:

**Experimental Workflow** 





Click to download full resolution via product page

Caption: Experimental workflow for in vivo hemodynamic assessment of Rev 5975.

#### **Detailed Methodology:**

- Animal Model: The study utilized conscious male beagle dogs.
- Induction of Hypertension: Hypertension was induced by a continuous intravenous infusion of angiotensin I at a rate of 50 ng/kg/min for a duration of 6 hours.
- Drug Administration: **Rev 5975** was administered to the hypertensive animal models. The specific dosage and route of administration are not detailed in the available abstract.



- Hemodynamic Measurements: Key hemodynamic parameters, including Mean Arterial Pressure (MAP), Cardiac Output (CO), and Peripheral Resistance (PR), were monitored.
- Comparative Analysis: The effects of Rev 5975 were compared with those of enalapril and two other novel ACE inhibitors (REV 6207 and REV 6134).

# **Quantitative Data**

The available literature provides limited quantitative data on the hemodynamic effects of **Rev 5975**. The following tables summarize the reported findings.

Table 1: Effect of Angiotensin I Infusion on Hemodynamic Parameters in Conscious Dogs

| Parameter                                                         | Baseline (Mean ±<br>SEM) | After 1 hour of<br>Angiotensin I<br>Infusion (Mean ±<br>SEM) | After 6 hours of<br>Angiotensin I<br>Infusion (Mean ±<br>SEM) |
|-------------------------------------------------------------------|--------------------------|--------------------------------------------------------------|---------------------------------------------------------------|
| Mean Arterial<br>Pressure (mmHg)                                  | 107 ± 3                  | 152 ± 5                                                      | 145 ± 5                                                       |
| Cardiac Output<br>(L/min)                                         | 2.3 ± 0.2                | 1.6 ± 0.2                                                    | 2.5 ± 0.3                                                     |
| Peripheral Resistance<br>(mmHg·s/mL)                              | 2.9 ± 0.2                | 5.7 ± 0.7                                                    | 3.5 ± 0.5                                                     |
| Heart Rate (min <sup>-1</sup> )                                   | 62 ± 7                   | 58 ± 7                                                       | Not Reported                                                  |
| Data from Schölkens<br>et al.,<br>Arzneimittelforschung,<br>1988. |                          |                                                              |                                                               |

Table 2: In Vivo Effects of Rev 5975 on Angiotensin I-Induced Hypertension



| Parameter                                                | Observation for Rev 5975                                 |  |
|----------------------------------------------------------|----------------------------------------------------------|--|
| Effect on Hypertension                                   | Partial reduction of angiotensin I-induced hypertension. |  |
| Duration of Action                                       | 83 ± 33 minutes (n=3).                                   |  |
| Data from Schölkens et al., Arzneimittelforschung, 1988. |                                                          |  |

Note: Detailed quantitative data on the percentage reduction in Mean Arterial Pressure or specific changes in Cardiac Output and Peripheral Resistance following **Rev 5975** administration are not available in the public domain.

## **Discussion and Conclusion**

The available in vivo data indicate that **Rev 5975** is an active ACE inhibitor with the ability to counteract angiotensin I-induced hypertension in a conscious dog model. Its duration of action was observed to be approximately 83 minutes under the specific experimental conditions.

For drug development professionals, this information suggests that **Rev 5975** demonstrates proof-of-concept for its mechanism of action in a relevant animal model. However, the limited availability of detailed quantitative hemodynamic data necessitates further investigation to fully characterize its potency, efficacy, and pharmacokinetic/pharmacodynamic profile. Future studies would be required to determine dose-response relationships and to compare its hemodynamic effects more comprehensively against established ACE inhibitors.

Researchers interested in the structure-activity relationships of non-sulfhydryl ACE inhibitors may find the data on **Rev 5975**, in conjunction with its chemical structure, valuable for further molecular design and optimization.

Disclaimer: This document is intended for informational purposes only and is based on publicly available scientific literature. It is not a substitute for a comprehensive review of the primary research.

 To cite this document: BenchChem. [In-Depth Technical Guide: Hemodynamic Effects of Rev 5975 In Vivo]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680561#hemodynamic-effects-of-rev-5975-in-vivo]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com